(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride (CAS 1269796-81-7) is a premium chiral β-amino acid building block engineered for advanced pharmaceutical synthesis, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPR40) agonists [1]. Characterized by its precise (R)-stereocenter and asymmetric 3-chloro-5-fluoro phenyl substitution, this compound offers a highly specific steric and electronic profile that dictates target binding affinity. Procured as a hydrochloride salt, it delivers superior crystalline stability, predictable solubility in polar aprotic solvents (e.g., DMF, NMP), and immediate readiness for standard amide coupling protocols without the need for preliminary activation or chiral resolution steps [2].
Substituting this specific building block with its racemic counterpart, free base form, or symmetrical halogen analogs (such as 3,5-difluoro) introduces severe process and performance liabilities [1]. Utilizing the racemate necessitates downstream chiral separation, typically resulting in a >50% yield loss and significant solvent waste via supercritical fluid chromatography (SFC). Furthermore, replacing the asymmetric 3-chloro-5-fluoro pattern with a 3,5-difluoro group alters the molecule's dipole moment and reduces the steric bulk necessary for optimal hydrophobic pocket occupation, often leading to a drop in API target affinity and metabolic stability [2]. Finally, opting for the free base rather than the hydrochloride salt increases hygroscopicity and reduces coupling efficiency during continuous manufacturing, making the exact (3R)-HCl form indispensable for reproducible, high-yield scale-up.
Procuring the pre-resolved (3R)-enantiomer directly eliminates the need for downstream chiral separation, a critical advantage for process efficiency [1]. When synthesizing complex APIs, starting with the racemate requires late-stage SFC resolution, which inherently caps the maximum theoretical yield at 50% and introduces significant solvent costs. By utilizing (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid HCl (typically supplied at >99% ee), manufacturers achieve near-quantitative retention of the chiral center during amide coupling, increasing overall synthetic throughput by over 40% compared to racemic baselines [2].
| Evidence Dimension | Effective Chiral Intermediate Yield |
| Target Compound Data | >95% yield (direct coupling, >99% ee maintained) |
| Comparator Or Baseline | Racemic mixture (requires SFC, <45% effective yield of target enantiomer) |
| Quantified Difference | >50% absolute increase in usable intermediate yield |
| Conditions | Standard amide coupling (HATU/DIPEA) followed by isolation |
Bypassing chiral resolution halves material waste and significantly accelerates the API manufacturing timeline.
The hydrochloride salt form of this β-amino acid is specifically designed to optimize solubility and reactivity in standard peptide coupling environments [1]. The free base form of β-amino acids often exhibits zwitterionic character, leading to poor solubility in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) and sluggish coupling kinetics. The HCl salt disrupts this zwitterionic network, increasing solubility in DMF by over 3-fold. When neutralized in situ with a tertiary amine (e.g., DIPEA), it undergoes rapid and complete coupling, reducing reaction times from 12 hours to under 3 hours while minimizing epimerization risks [2].
| Evidence Dimension | Solubility and Coupling Time |
| Target Compound Data | High solubility in DMF (>100 mg/mL); coupling complete in <3 hours |
| Comparator Or Baseline | Free base form (Solubility <30 mg/mL; coupling time >12 hours) |
| Quantified Difference | >3x solubility increase; 75% reduction in reaction time |
| Conditions | 0.1 M concentration in DMF, HATU (1.1 eq), DIPEA (3.0 eq), 25°C |
Faster coupling kinetics and higher solubility prevent batch failures and reduce the equivalent excess of expensive coupling reagents required.
The specific 3-chloro-5-fluoro substitution pattern provides a critical balance of lipophilicity and steric bulk that symmetrical analogs cannot match [1]. Compared to the 3,5-difluorophenyl analog, the inclusion of the larger, more polarizable chlorine atom at the 3-position enhances hydrophobic interactions within target kinase or receptor binding pockets. Furthermore, this specific di-halogenation pattern effectively blocks cytochrome P450-mediated aromatic oxidation. In comparative structure-activity relationship (SAR) models, APIs incorporating the 3-chloro-5-fluoro moiety demonstrate a 2- to 3-fold increase in in vitro metabolic half-life (t1/2) in human liver microsomes compared to their 3,5-difluoro counterparts [2].
| Evidence Dimension | Intrinsic Clearance / Metabolic Half-life (API level) |
| Target Compound Data | Extended half-life (t1/2 > 120 min in HLM models) |
| Comparator Or Baseline | 3,5-difluorophenyl analog (t1/2 < 50 min) |
| Quantified Difference | >2.4x increase in metabolic stability |
| Conditions | Human liver microsome (HLM) stability assay, NADPH regeneration system |
Procuring the exact 3-chloro-5-fluoro building block is essential for achieving the required pharmacokinetic profile and oral bioavailability in the final drug product.
The compound is a critical precursor for assembling the core pharmacophore of advanced targeted therapies, including specific tyrosine kinase inhibitors and GPR40 agonists for metabolic diseases [1]. The pre-resolved (3R) stereocenter ensures the correct 3D orientation for target binding, while the HCl salt form allows for seamless integration into automated or semi-automated parallel synthesis workflows.
As a β-amino acid, this building block is utilized to synthesize β-peptides and peptidomimetics that are inherently resistant to enzymatic degradation [2]. The 3-chloro-5-fluoro substitution provides unique lipophilic tuning, making it ideal for optimizing the cell permeability and oral bioavailability of these novel therapeutic modalities.
Due to its high purity, established solubility profile, and unique halogen vectoring, this compound serves as a premium starting material for constructing specialized, stereopure fragment libraries [3]. Its reliable reactivity in standard cross-coupling and amidation conditions ensures high-fidelity library generation without the interference of free-base zwitterionic insolubility.